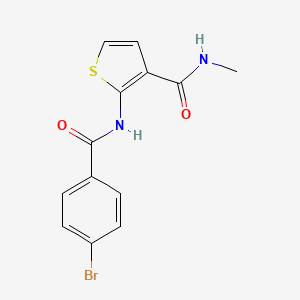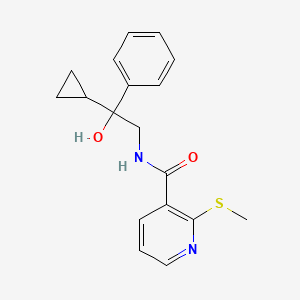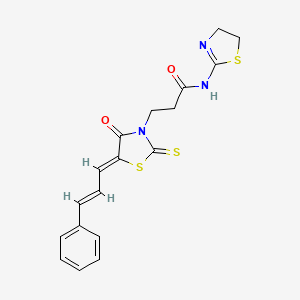
N-(5-(N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a tetrahydro-2H-thiopyran moiety, which is a six-membered sulfur-containing ring . It also contains a piperidin-4-yl group, which is a six-membered nitrogen-containing ring, and a thiazol-2-yl group, which is a five-membered ring containing both nitrogen and sulfur .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings. The exact structure would depend on the specific arrangement and bonding of these rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Heterocyclic compounds like this often have interesting properties due to the presence of heteroatoms .Wissenschaftliche Forschungsanwendungen
Pharmacological Activities
N-sulfamoyl and N-sulfonyl amidine derivatives, including compounds related to N-(5-(N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide, have been studied for their potential as histamine H2 receptor antagonists. These compounds have been tested for antihistamine activity and for inhibiting gastric acid secretion, demonstrating significant potential as antiulcer agents (Yanagisawa, Hirata, & Ishii, 1987).
Antibacterial and Anti-Enzymatic Potential
Certain derivatives of the compound, such as 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, have been synthesized and evaluated for their antibacterial and anti-enzymatic properties. These studies highlight their potential as inhibitors of gram-negative bacterial strains and lipoxygenase enzyme, suggesting their use in developing antimicrobial and anti-inflammatory agents (Nafeesa et al., 2017).
Antitumor Activities
Several studies have focused on synthesizing and evaluating derivatives of this compound for antitumor activities. Compounds like N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have shown promise in inhibiting the growth of human lung adenocarcinoma cells, indicating potential applications in cancer therapy (Evren et al., 2019).
Wirkmechanismus
Target of Action
The primary target of this compound is the κ-opioid receptor (KOR) . KOR is a type of opioid receptor that interacts with specific neurotransmitters in the brain. It plays a crucial role in regulating pain, mood, and stress responses .
Mode of Action
The compound acts as a selective KOR antagonist . It binds to the KOR and blocks its interaction with its natural ligands, thereby inhibiting the receptor’s function . This results in a decrease in the activity of the KOR-mediated signaling pathways .
Biochemical Pathways
The blockade of KOR can affect several biochemical pathways. For instance, it can inhibit the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and pain perception . The exact downstream effects can vary depending on the specific cellular context and the presence of other signaling molecules .
Pharmacokinetics
The compound has good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties . It is effectively absorbed and distributed in the body, metabolized, and then excreted . These properties, along with its prolonged duration of action in pharmacological experiments in rats, suggest that it has a good bioavailability .
Result of Action
The blockade of KOR by the compound can result in potent effects. For example, oral administration of the compound has shown strong efficacy in antagonizing the secretion of prolactin and tail-flick analgesia induced by a KOR agonist in mice . These results suggest that the compound can effectively modulate KOR-mediated physiological responses .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of other drugs, the physiological state of the individual, and genetic factors can all affect the compound’s action .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-[[1-(thian-4-yl)piperidin-4-yl]methylsulfamoyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S3/c1-12(21)19-16-17-11-15(25-16)26(22,23)18-10-13-2-6-20(7-3-13)14-4-8-24-9-5-14/h11,13-14,18H,2-10H2,1H3,(H,17,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRZZLPHNAGAQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide](/img/structure/B2376524.png)
![5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2376527.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenyloxalamide](/img/structure/B2376528.png)




![2,2-diphenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide](/img/structure/B2376537.png)




![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2376543.png)
![Morpholin-4-yl-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B2376546.png)
